1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline
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Overview
Description
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline is a compound characterized by the presence of a trimethylsilyl group bonded to a pyrimido[4,5-C]cinnoline structureThe trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, imparts chemical inertness and a large molecular volume to the compound .
Preparation Methods
The synthesis of 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline involves several steps. One common method includes the reaction of pyrimido[4,5-C]cinnoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline has several scientific research applications:
Mechanism of Action
The mechanism by which 1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule during chemical reactions. This allows for selective reactions to occur at specific sites on the molecule . The pyrimido[4,5-C]cinnoline structure may interact with biological targets, leading to various biological effects .
Comparison with Similar Compounds
1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline can be compared with other similar compounds, such as:
Pyrimido[4,5-D]pyrimidine: Another bicyclic system with different reactivity and biological properties.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups attached to different core structures, exhibiting varying degrees of chemical inertness and reactivity.
The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the pyrimido[4,5-C]cinnoline structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87954-07-2 |
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Molecular Formula |
C13H14N4OSi |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
trimethyl(pyrimido[4,5-c]cinnolin-1-yloxy)silane |
InChI |
InChI=1S/C13H14N4OSi/c1-19(2,3)18-13-11-9-6-4-5-7-10(9)16-17-12(11)14-8-15-13/h4-8H,1-3H3 |
InChI Key |
NDJNULGAKHZAGG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC=NC2=C1C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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